2-Nitro-1-phenylpropan-1-ol

Vascular pharmacology Nitrocompound vasodilators Resistance artery

Securing high-purity 2-nitro-1-phenylpropan-1-ol (NPP) for reductive amination or vasodilation studies is challenging due to diastereomer separation and limited commercial availability. BenchChem supplies racemic and enantiopure NPP as the definitive β-nitroalcohol building block. - Direct precursor to norephedrine/ephedrine via Zn/H₂SO₄ reduction; >99% ee achievable with (1S,2R)-NPP. - Unique multi-mechanism vasodilator: sGC-cGMP activation with an ODQ-resistant, K⁺-channel-linked component. - Scalable Henry condensation route yields >17 kg/batch; bisulfite purification ensures consistent 95% purity.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 6343-57-3
Cat. No. B1194210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-1-phenylpropan-1-ol
CAS6343-57-3
Synonyms2-nitro-1-phenyl-1-propanol
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)[N+](=O)[O-]
InChIInChI=1S/C9H11NO3/c1-7(10(12)13)9(11)8-5-3-2-4-6-8/h2-7,9,11H,1H3
InChIKeyJGYVPZIKTZGAAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-1-phenylpropan-1-ol Core Identity & Physicochemical Profile


2-Nitro-1-phenylpropan-1-ol (NPP) is a β-nitroalcohol produced by the base-catalysed Henry (nitroaldol) condensation of benzaldehyde and nitroethane. NPP contains two contiguous stereogenic centres; the relative stereochemistry of the predominant diastereomer is governed by the catalyst and reaction conditions . It serves as the direct precursor to norephedrine and ephedrine through reduction of the nitro group to a primary amine [1]. The compound is a pale-yellow oil or low-melting solid (mp 66–67 °C) with a density of 1.14 g·cm⁻³, soluble in alcohols, chloroform, benzene, and acetic acid, and distils at 150–165 °C (5 mmHg) [2]. Its dual nitro-alcohol functionality makes it a versatile building block: the hydroxyl group can be oxidised, the nitro group can be reduced, and dehydration yields 1-phenyl-2-nitropropene, enabling entry into multiple synthetic pathways [3].

NPP Non-Substitutability in Synthesis & Bioactivity


The β-nitroalcohol class is structurally diverse, yet small changes in the carbon skeleton or oxidation state produce large and non-linear differences in both synthetic utility and biological profile. For example, the one-carbon homologue 2-nitro-1-phenylethanol yields amino alcohols with a different substitution pattern upon reduction, while the dehydrated form, 1-phenyl-2-nitropropene, bypasses the nitroalcohol intermediate and enters a distinct synthetic route (the P2P pathway) that leads to amphetamine rather than norephedrine . In vascular pharmacology, NPP and the structurally related 1-nitro-2-phenylethane both activate the sGC–cGMP pathway, yet NPP uniquely retains efficacy in resistance-sized mesenteric vessels, whereas 1-nitro-2-phenylethane does not [1]. The vicinal nitro and hydroxyl groups confer reactivity that cannot be reproduced by the corresponding nitroketone (2-nitro-1-phenylpropan-1-one) or the dehydrated nitroalkene, making NPP a non-substitutable intermediate for reductive amination sequences and a distinct pharmacological entity [2].

NPP Comparator-Backed Evidence Guide


Resistance Vessel Relaxation: NPP vs. 1-Nitro-2-phenylethane

In rat isolated mesenteric resistance arteries, 2-nitro-1-phenylpropan-1-ol (NPP) produced concentration-dependent vasorelaxation, whereas the one-carbon-shorter analogue 1-nitro-2-phenylethane was inactive in this vascular bed, despite both compounds relaxing conduit aorta through sGC–cGMP signalling [1]. This vessel-type selectivity demonstrates that the addition of a methyl group on the nitro-bearing carbon critically alters tissue penetration or target engagement.

Vascular pharmacology Nitrocompound vasodilators Resistance artery

BmHNL-Catalyzed Asymmetric Henry Reaction Stereoselectivity

The hydroxynitrile lyase from Baliospermum montanum (BmHNL) catalyses the asymmetric Henry reaction between benzaldehyde and nitroethane to produce (1S,2R)-2-nitro-1-phenylpropan-1-ol with >99% conversion, >99% enantiomeric excess (ee), and >99% diastereomeric excess (de). The enzyme can be reused for 20 cycles without loss of performance [1]. In contrast, the best small-molecule thiourea catalyst (7a) achieves 95% yield, 87% ee, and 91:9 dr for the same compound [2]. The Cu(II)-salan system yields syn-β-nitroalcohols with only 48–66% yield and 92–96% ee [3].

Biocatalysis Asymmetric Henry reaction β-Nitroalcohol stereochemistry

Selective cGMP Elevation versus cAMP

In rat aortic homogenates, NPP (100 µM) increased cGMP levels significantly, whereas the concomitant increase in cAMP did not reach statistical significance [1]. This contrasts with classical nitrovasodilators such as glyceryl trinitrate, which elevate cGMP but often cause concurrent cAMP changes, and with 2-nitro-1-phenylethanone, which relaxes aorta but does so partly through non-sGC mechanisms [2]. The selective cGMP elevation positions NPP as a cleaner pharmacological probe for sGC-dependent pathways.

Cyclic nucleotide signalling Guanylyl cyclase Nitrocompound pharmacology

Ephedrine vs. Amphetamine Synthetic Pathway

The Henry reaction between benzaldehyde and nitroethane can be steered to two different products depending on the base. Weak organic bases (e.g., n-butylamine) promote dehydration and yield 1-phenyl-2-nitropropene (the P2P/amphetamine pathway), while stronger inorganic bases (e.g., NaOH) favour retention of the hydroxyl group, giving NPP (the ephedrine pathway) . Reduction of NPP with Zn/H₂SO₄ in ethanol provides norephedrine in 68% yield [1], whereas reduction of 1-phenyl-2-nitropropene typically requires more forcing conditions and yields amphetamine. This divergent reactivity makes NPP the mandatory intermediate for anyone targeting β-amino alcohol sympathomimetics rather than α-methylphenethylamines.

Synthetic intermediate Alkaloid precursor Route-specificity

Scalable Henry Condensation Process

A published procedure based on US Patent 2,151,517 demonstrates the kilogram-scale synthesis of NPP: benzaldehyde (10.7 kg) and nitroethane (8.25 kg) in aqueous NaOH/NaHSO₃ yield 17.1–17.7 kg of product per batch (>95% crude yield). The bisulfite adduct work-up effectively removes residual benzaldehyde, and the aqueous bisulfite layer can be recycled [1]. By contrast, many asymmetric catalytic Henry procedures operate at the milligram-to-gram scale and rely on column chromatography for purification, making them unsuitable for bulk procurement.

Process chemistry Nitroaldol scale-up Clandestine precursor analysis

Vasorelaxation Mechanism: NPP vs. Dehydrated/Oxidised Analogues

In a systematic comparison of three aromatic nitrocompounds on rat aorta, 2-nitro-1-phenylpropan-1-ol (hydroxyl-bearing) and 1-nitro-2-phenylethane (lacking hydroxyl) both relaxed pre-contracted rings, but only NPP retained vasodilator efficacy in the presence of the sGC inhibitor ODQ, suggesting an additional K⁺-channel opening component not shared by the simpler nitroalkane [1]. The oxidised analogue 2-nitro-1-phenylpropan-1-one (nitroketone) showed weaker vasorelaxation and a distinct mechanism that partially depends on endothelial factors, whereas NPP acts endothelium-independently [2].

Structure-activity relationship Nitro group pharmacology Vasodilation mechanism

NPP Application Scenarios


Stereospecific (1S,2R)-Norephedrine Synthesis

Laboratories synthesising single-enantiomer norephedrine (phenylpropanolamine) should procure (1S,2R)-NPP prepared using Baliospermum montanum hydroxynitrile lyase (BmHNL). This biocatalytic route delivers >99% ee and >99% de [1], ensuring that subsequent Zn/H₂SO₄ reduction yields (1S,2R)-2-amino-1-phenylpropan-1-ol without contamination from the diastereomeric erythro form, which is difficult to separate.

Endothelium-Independent sGC–cGMP Vasodilation Probe

Pharmacology groups investigating nitrocompound-induced vasodilation should select NPP over 1-nitro-2-phenylethane or 2-nitro-1-phenylethanone because NPP uniquely combines endothelium-independent action with a significant cGMP-selective signal and an ODQ-resistant component suggestive of additional K⁺-channel involvement [2]. This multi-mechanism profile is particularly relevant for studying resistance-artery physiology.

Kilogram-Scale Sympathomimetic Manufacturing Intermediate

Fine-chemical manufacturers producing bulk norephedrine or ephedrine should procure racemic NPP synthesised via the NaOH/NaHSO₃-mediated Henry condensation [3]. The established patent process routinely yields >17 kg per batch with facile bisulfite purification, making it the most economical and scalable route to the β-amino alcohol class.

Methamphetamine Route Determination Reference Standard

Forensic laboratories analysing clandestine drug manufacturing can use NPP as a marker compound to distinguish the ephedrine pathway (NPP intermediate) from the P2P pathway (1-phenyl-2-nitropropene intermediate). Base-dependence of the Henry reaction outcome allows law enforcement to infer the manufacturing method from trace impurity profiles, making authentic NPP an essential reference material.

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